曲美普明 N-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimipramine N-Glucuronide is a metabolite of the tricyclic antidepressant trimipramine. It is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the nitrogen atom of trimipramine. This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of trimipramine.

科学研究应用

Trimipramine N-Glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of trimipramine in the body.

Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of trimipramine.

Toxicology: Assists in evaluating the safety and toxicity of trimipramine and its metabolites.

Analytical Chemistry: Used as a reference standard in the development of analytical methods for detecting and quantifying trimipramine and its metabolites in biological samples.

作用机制

Target of Action

Trimipramine N-Glucuronide, a metabolite of Trimipramine, interacts with several targets in the body. The primary targets are the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and brain function .

Mode of Action

Trimipramine N-Glucuronide acts by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood .

Biochemical Pathways

The biochemical pathway primarily affected by Trimipramine N-Glucuronide is the monoaminergic system, specifically the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, Trimipramine N-Glucuronide prolongs the action of these neurotransmitters at the synapse, enhancing their effects . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depression .

Pharmacokinetics

The pharmacokinetic properties of Trimipramine involve absorption, distribution, metabolism, and excretion (ADME). Trimipramine is relatively well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 2–6 hours . Its bioavailability varies but averages approximately 41–43% . Trimipramine is metabolized in the liver, and one of its metabolites is Trimipramine N-Glucuronide . The elimination half-life of Trimipramine is around 23–24 hours .

Result of Action

The result of Trimipramine N-Glucuronide’s action is an increase in the synaptic concentrations of norepinephrine and serotonin, leading to enhanced neurotransmission . This can result in mood elevation, reduced anxiety, and improved sleep, which are beneficial effects in the treatment of depression and related disorders .

Action Environment

The action of Trimipramine N-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s action, efficacy, and stability . It’s also worth noting that tricyclic antidepressants like Trimipramine are known to accumulate in the brain (up to tenfold), which can influence their therapeutic effects .

生化分析

Biochemical Properties

Trimipramine N-Glucuronide, like its parent compound Trimipramine, may interact with various enzymes, proteins, and other biomolecules. Trimipramine is known to inhibit the reuptake of neurotransmitters norepinephrine and serotonin by nerve cells . It’s plausible that Trimipramine N-Glucuronide may have similar interactions, although specific studies on this metabolite are limited .

Cellular Effects

Trimipramine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Trimipramine is thought to work by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin by nerve cells . It’s possible that Trimipramine N-Glucuronide may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

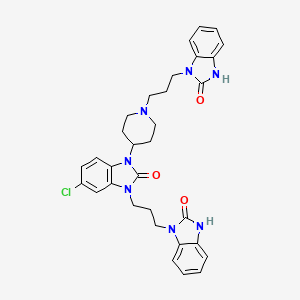

Trimipramine N-Glucuronide is involved in the metabolic pathways of Trimipramine. Trimipramine is metabolized in the human body through several overlapping pathways: N-dealkylation of the nitrogen in the iminodibenzyl ring, 1- and 2-fold N-demethylation of the nitrogen in the side chain, and 1- and 2-fold aromatic hydroxylation of the iminodibenzyl ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trimipramine N-Glucuronide typically involves the enzymatic or chemical glucuronidation of trimipramine. The process can be carried out using liver microsomes or purified enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of uridine diphosphate glucuronic acid as a glucuronide donor, and the substrate trimipramine. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .

Industrial Production Methods: Industrial production of Trimipramine N-Glucuronide may involve large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, often involving steps such as purification through chromatography and crystallization to isolate the final product .

化学反应分析

Types of Reactions: Trimipramine N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound, trimipramine .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases and uridine diphosphate glucuronic acid.

Major Products Formed:

Hydrolysis: Trimipramine and glucuronic acid.

Conjugation: Trimipramine N-Glucuronide.

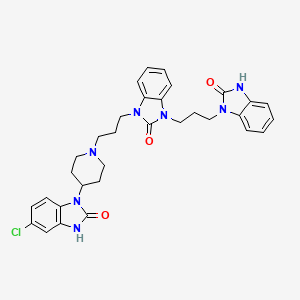

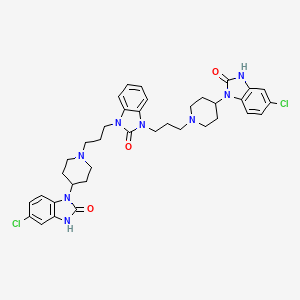

相似化合物的比较

- Imipramine N-Glucuronide

- Amitriptyline N-Glucuronide

- Nortriptyline N-Glucuronide

Comparison: Trimipramine N-Glucuronide is unique due to its parent compound’s distinct pharmacological profile. Unlike other tricyclic antidepressants, trimipramine has more pronounced antihistaminic and sedative properties. This makes Trimipramine N-Glucuronide particularly useful in studying the metabolism of trimipramine and its unique effects compared to other tricyclic antidepressants .

属性

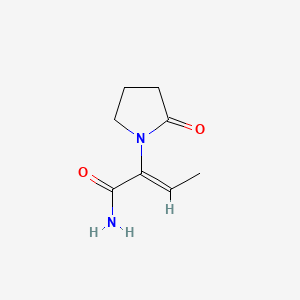

CAS 编号 |

165602-84-6 |

|---|---|

分子式 |

C26H34N2O6 |

分子量 |

470.57 |

外观 |

Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate; N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

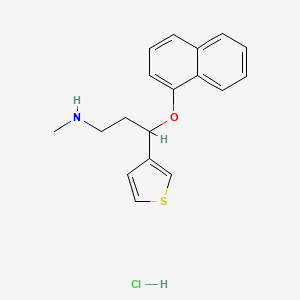

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)